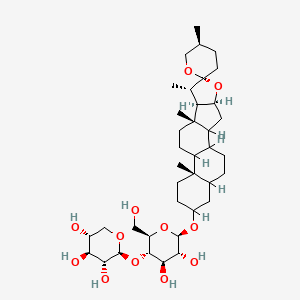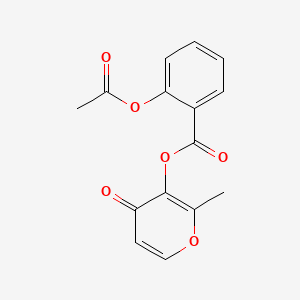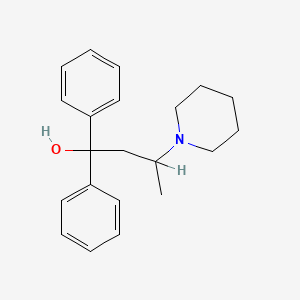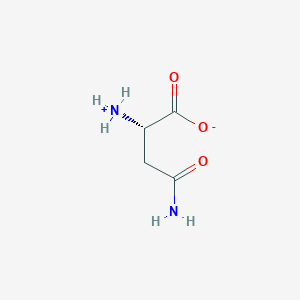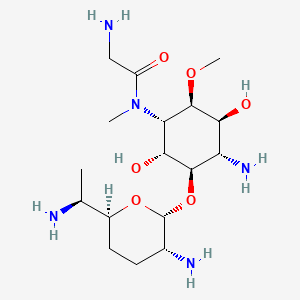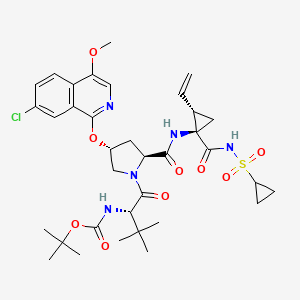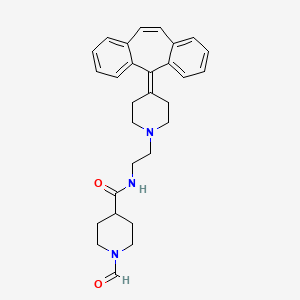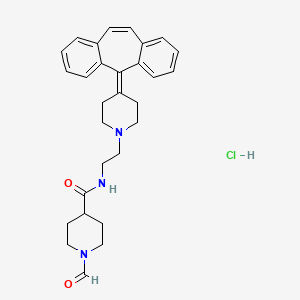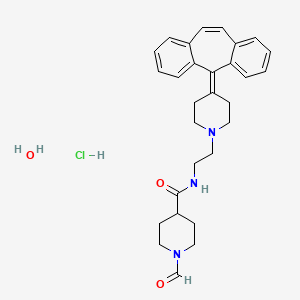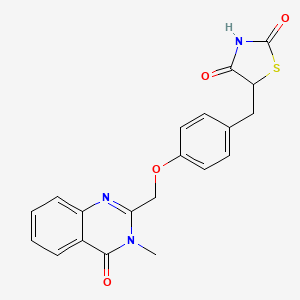
Balaglitazone
Vue d'ensemble
Description
Balaglitazone is a novel partial agonist of PPAR-gamma (γ), developed by Dr. Reddy’s laboratories in India . It is a second-generation peroxisome proliferator-activated receptor (PPAR) gamma agonist with only partial agonistic properties .
Synthesis Analysis
Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity . It exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and is associated with fewer side effects as compared to full PPAR gamma agonists .Molecular Structure Analysis
Balaglitazone has a molecular formula of C20H17N3O4S . Its molecular weight is 395.43 g/mol . The IUPAC name for Balaglitazone is 5- [ [4- [ (3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione .Chemical Reactions Analysis
Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity . It exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and is associated with fewer side effects as compared to full PPAR gamma agonists .Physical And Chemical Properties Analysis
Balaglitazone has a molecular formula of C20H17N3O4S . Its molecular weight is 395.43 g/mol . The IUPAC name for Balaglitazone is 5- [ [4- [ (3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione .Applications De Recherche Scientifique
Diabetes Mellitus Type 2 Management
Balaglitazone is being developed as an oral anti-diabetic drug to improve blood glucose control in patients with type 2 diabetes. It has shown promise in reducing HbA1c levels, fasting blood sugar (FSG), and postprandial glucose levels, offering robust glycemic control as an add-on to insulin therapy .
Partial PPARγ Agonism
As a second-generation peroxisome proliferator-activated receptor (PPAR) gamma agonist, Balaglitazone exhibits partial agonistic properties. This selective activation presents a better safety profile than full agonists, potentially reducing the risk of side effects associated with full PPARγ activation .
Multidrug Resistance Reversal
Balaglitazone has been shown to enhance the cytotoxicity of doxorubicin, a chemotherapy drug, by significantly downregulating P-glycoprotein expression and activity. This effect reduces multidrug resistance by increasing the intracellular concentration of doxorubicin in cancer cells .
Mécanisme D'action
Target of Action
Balaglitazone is a partial agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) γ . PPARγ plays crucial roles in the regulation of insulin, triglycerides, and lipid metabolism . It is an attractive target for the therapy of Type II Diabetes .
Mode of Action
Balaglitazone, as a partial agonist of PPARγ, binds to the ligand-binding pocket of PPARγ, leading to alternative receptor conformations . This results in differential cofactor recruitment/displacement, differential gene expression, and ultimately differential biological responses . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Biochemical Pathways
When PPARγ is activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
For example, the metabolism of Balaglitazone can be increased when combined with Abatacept, or decreased when combined with Abiraterone .
Result of Action
Balaglitazone has been used in trials studying the treatment of Diabetes Mellitus, Type 2 . It has shown to considerably enhance the cytotoxicity of doxorubicin . Balaglitazone also significantly downregulated P-glycoprotein expression and activity in K562/DOX cells and reduced multidrug resistance .
Action Environment
The action of Balaglitazone can be influenced by environmental factors. For instance, the serum concentration of Balaglitazone can be increased when it is combined with Abametapir . Moreover, the risk or severity of hypoglycemia can be increased when Acarbose is combined with Balaglitazone .
Safety and Hazards
Balaglitazone should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Balaglitazone is currently being evaluated in phase III clinical trial in United States and Europe . It shows less fluid retention, less heart enlargement and no reduction of bone formation than full PPAR gamma agonists in preclinical studies . It is a prominent candidate of new glitazone which requires fewer doses as comparison to pioglitazone and shows better safety profile less incidence of special adverse effect like heart failure, peripheral oedema, and myocardial infarction .
Propriétés
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
| Record name | Balaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Balaglitazone | |
CAS RN |
199113-98-9 | |
| Record name | Balaglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balaglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALAGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
